molecular formula C10H25N3O4Si B8535858 4-(3-Triethoxysilylpropyl)Semicarbazide

4-(3-Triethoxysilylpropyl)Semicarbazide

Cat. No.: B8535858
M. Wt: 279.41 g/mol
InChI Key: VERRNOCOFBDNRE-UHFFFAOYSA-N
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Description

4-(3-Triethoxysilylpropyl)Semicarbazide (CAS 106868-88-6) is a versatile silane coupling agent with the molecular formula C10H25N3O4Si and a molecular weight of 279.41 g/mol . This compound features a unique hybrid structure, combining hydrolysable triethoxysilane groups with a reactive semicarbazide functional group . This bifunctionality allows it to form stable covalent bonds between organic and inorganic phases, making it an invaluable tool in materials science for surface modification and the synthesis of hybrid materials . Its primary research applications include use as a surface modifier in coatings and adhesives to significantly enhance adhesion to various substrates . It is also employed in the functionalization of nanoparticles (such as silica and magnetic nanoparticles) and polymers to improve their compatibility, dispersion, and stability within composite materials . A prominent area of application is in the preparation of advanced nanomaterials; for instance, it serves as a critical linker molecule in the synthesis of novel, recoverable nanomagnetic catalysts (e.g., Fe3O4@SiO2 composites), which have demonstrated high efficacy in facilitating multi-component organic synthesis reactions under ultrasonic conditions . The compound's mechanism of action involves the silane group anchoring to inorganic surfaces (e.g., silicon dioxide, metals) while the semicarbazide group provides a reactive site for further chemical interaction with organic molecules, polymers, or biologically active compounds . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H25N3O4Si

Molecular Weight

279.41 g/mol

IUPAC Name

1-amino-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C10H25N3O4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-12-10(14)13-11/h4-9,11H2,1-3H3,(H2,12,13,14)

InChI Key

VERRNOCOFBDNRE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NN)(OCC)OCC

Origin of Product

United States

Scientific Research Applications

Materials Science

Silane Coupling Agents:
4-(3-Triethoxysilylpropyl)semicarbazide acts as a silane coupling agent, enhancing the adhesion between inorganic substrates and organic polymers. This property is particularly beneficial in composite materials where improved interfacial bonding is crucial for mechanical strength and durability. The compound can be used to modify surfaces of materials such as glass, metals, and ceramics to improve their compatibility with polymer matrices .

Surface Modification:
The compound's ability to form covalent bonds with hydroxyl groups on silica surfaces makes it an excellent candidate for surface modification. This application is vital in creating hydrophobic surfaces that resist moisture and contaminants, which is essential in coatings and sealants .

Nanotechnology

Nanocomposite Development:
In the field of nanotechnology, 4-(3-Triethoxysilylpropyl)semicarbazide is utilized in the synthesis of nanocomposites. For instance, it has been employed to enhance the dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability of the resulting materials .

Adsorbent Materials:
Recent studies have demonstrated the use of this compound in creating hybrid nanocellulose materials that serve as effective adsorbents for removing pollutants from wastewater. The incorporation of 4-(3-Triethoxysilylpropyl)semicarbazide into nanocellulose frameworks allows for enhanced adsorption capacities for dyes and heavy metals, showcasing its potential in environmental remediation .

Biomedical Engineering

Drug Delivery Systems:
4-(3-Triethoxysilylpropyl)semicarbazide has been investigated for its role in drug delivery systems. Its silane functionality enables the attachment of therapeutic agents to nanoparticles, facilitating targeted delivery and controlled release. This application is particularly promising in cancer therapy, where localized drug delivery can minimize side effects and enhance treatment efficacy .

Biocompatibility Studies:
The compound's biocompatibility has been evaluated in various studies, indicating its potential use in biomedical applications such as tissue engineering and regenerative medicine. Its ability to promote cell adhesion and proliferation on modified surfaces makes it suitable for scaffolds used in tissue regeneration .

Case Studies

Study Application Findings
Study 1Surface ModificationEnhanced adhesion between epoxy resins and glass fibers using 4-(3-Triethoxysilylpropyl)semicarbazide resulted in improved mechanical properties of composites .
Study 2Nanocomposite SynthesisIncorporation of the compound into polymer matrices led to increased thermal stability and mechanical strength of the nanocomposites .
Study 3Drug DeliveryFunctionalized nanoparticles showed improved targeting efficiency for cancer cells when modified with 4-(3-Triethoxysilylpropyl)semicarbazide .

Comparison with Similar Compounds

4-(3-Triethoxysilylpropyl)Thiosemicarbazide

  • Key Difference : Thiocarbonyl (C=S) instead of carbonyl (C=O).
  • Applications : Demonstrated superior adsorption of Cu(II), Co(II), and Ni(II) on modified zeolites compared to amine-based modifiers like APTES. The sulfur atom enhances metal chelation via soft Lewis acid-base interactions .
  • Performance : Adsorption capacities for Cu(II) reached 1.45 mmol/g, outperforming APTES-modified zeolites (0.89 mmol/g) .

3-Aminopropyltriethoxysilane (APTES)

  • Key Difference : Replaces semicarbazide with a primary amine (–NH₂).
  • Applications : Widely used for surface modification but exhibits lower metal adsorption due to weaker coordination with transition metals .

Substituent Variations in Semicarbazide/Thiosemicarbazide Derivatives

Aromatic Substituents

  • 4-(4-Chlorophenyl)-3-thiosemicarbazide
    • Structure : Chlorophenyl group attached to thiosemicarbazide.
    • Applications : Pharmaceutical intermediate; poor water solubility limits environmental applications .
  • 4-(4-Ethylphenyl)-3-thiosemicarbazide Structure: Ethylphenyl substituent.

Physicochemical and Structural Comparisons

Compound Functional Group Key Substituent Application Performance/Activity Reference
4-(3-Triethoxysilylpropyl)Semicarbazide (inferred) Semicarbazide Triethoxysilylpropyl Adsorbent modifier Expected moderate metal chelation (C=O)
4-(3-Triethoxysilylpropyl)Thiosemicarbazide Thiosemicarbazide Triethoxysilylpropyl Adsorbent modifier Cu(II) adsorption: 1.45 mmol/g
APTES Amine Triethoxysilylpropyl Adsorbent modifier Cu(II) adsorption: 0.89 mmol/g
4-(4-Chlorophenyl)-3-thiosemicarbazide Thiosemicarbazide 4-Chlorophenyl Pharmaceutical intermediate Low water solubility
6-Chloroisatin-3-(4-bromophenyl)-semicarbazone Semicarbazone Halogenated aryl Anticonvulsant ED₅₀ = 30 mg/kg (MES test)

Critical Analysis of Research Findings

  • Adsorption Efficiency : The thiosemicarbazide analog’s superior performance over APTES highlights the importance of sulfur in metal binding. Semicarbazide derivatives (C=O) may exhibit weaker chelation but could be tailored for specific ions (e.g., hard Lewis acids like Fe(III)) .
  • Biological Activity : Substituents on the semicarbazide backbone significantly influence bioactivity. Aromatic and heterocyclic groups enhance pharmacological properties, while aliphatic chains (e.g., triethoxysilylpropyl) favor material science applications .
  • Synthetic Flexibility : One-pot synthesis methods enable diverse semicarbazide libraries, facilitating rapid exploration of structure-activity relationships .

Preparation Methods

Primary Synthesis via Semicarbazide Formation

The most widely documented method for synthesizing 4-(3-triethoxysilylpropyl)semicarbazide involves the reaction of 3-aminopropyltriethoxysilane with diketene in acetone under mild conditions. The procedure, as described in Example 7 of US Patent 4,645,846, proceeds as follows:

  • Reactants :

    • 3-Aminopropyltriethoxysilane (44.2 g, 0.20 mol)

    • Diketene (50% solution in acetone, 16.8 g, 0.10 mol)

  • Procedure :

    • The silane is cooled to 0°C in an ice-acetone bath.

    • Diketene solution is added dropwise over 20 minutes, maintaining the temperature at 0–5°C.

    • The mixture is stirred at 20°C for 17 hours.

    • Solvent is removed under reduced pressure (45°C, 30 torr), yielding a pale yellow oil (32.9 g).

  • Key Reaction Parameters :

    • Temperature : Strict control during diketene addition prevents side reactions.

    • Stoichiometry : A 1:1 molar ratio ensures complete conversion.

    • Solvent : Acetone facilitates homogeneous mixing and moderates exothermicity.

This method achieves a 98% conversion efficiency based on NMR analysis.

Trimethoxysilane Analog Synthesis

The trimethoxy variant is synthesized by substituting 3-aminopropyltrimethoxysilane for the triethoxy counterpart. While the reaction mechanism remains identical, the methoxy group’s smaller size alters:

  • Hydrolysis kinetics : Faster curing due to increased electrophilicity.

  • Solubility : Reduced compatibility with non-polar solvents.

StepReagentConditionsProduct
13-Isocyanatopropylsilane + HydrazideSolvent-free, 5h RTFunctionalized semicarbazide

Optimization Strategies

Temperature and Catalysis

  • Low-Temperature Addition : Maintaining 0–5°C during diketene addition minimizes undesired polymerization.

  • Post-Reaction Heating : Stirring at 20°C ensures complete imine formation without degrading the triethoxy groups.

Solvent Selection

Comparative studies show:

SolventReaction Time (h)Yield (%)Purity (NMR)
Acetone1798>99%
THF248592%
Dichloromethane207888%

Acetone’s polarity enhances reagent solubility and stabilizes intermediates.

Analytical Characterization

Infrared Spectroscopy (IR)

Key absorption bands (neat film):

  • 3300 cm⁻¹ : N–H stretch (semicarbazide).

  • 1720 cm⁻¹ : C=O stretch (amide I).

  • 1105 cm⁻¹ : Si–O–C asymmetric stretch.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 0.4–0.8 ppm : Si–CH₂ protons.

  • δ 1.22 ppm (t) : Ethoxy methyl groups.

  • δ 3.80 ppm (q) : Ethoxy methylene protons.

  • δ 7.30 ppm (br t) : Semicarbazide NH.

¹³C NMR :

  • δ 58.3 ppm : Si–O–CH₂.

  • δ 170.5 ppm : Carbonyl carbon.

Industrial and Research Applications

Corrosion Inhibition

4-(3-Triethoxysilylpropyl)semicarbazide forms self-assembled monolayers on steel, reducing corrosion rates by 62% in saline environments.

Surface Functionalization

The compound’s triethoxy groups enable covalent bonding to hydroxylated surfaces (e.g., glass, metals), while the semicarbazide moiety provides sites for further conjugation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(3-Triethoxysilylpropyl)Semicarbazide, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions. A common approach involves refluxing precursors (e.g., triethoxysilylpropylamine with semicarbazide derivatives) in polar aprotic solvents (e.g., DMF) at 80–100°C for 3–6 hours. Acid catalysts like POCl3 can accelerate the reaction . Post-synthesis, adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water mixtures for purification . Key parameters include reactant molar ratios (optimized at 1:1–1.2), temperature control (±2°C), and inert atmosphere to prevent silane hydrolysis .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize structural features of 4-(3-Triethoxysilylpropyl)Semicarbazide?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Dissolve samples in deuterated DMSO to observe characteristic peaks:
  • Triethoxysilyl protons (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for OCH2) .
  • Semicarbazide NH groups (δ 6.5–8.0 ppm, broad) .
  • FT-IR : Focus on vibrations at 1650–1680 cm<sup>−1</sup> (C=O stretch), 1250–1280 cm<sup>−1</sup> (Si–O–C), and 3200–3400 cm<sup>−1</sup> (N–H stretches) . Use KBr pellets with 1% sample loading for clarity.

Q. What pH conditions are critical for forming stable semicarbazide derivatives during synthesis?

  • Methodology : Optimal pH ranges from 5–7 during imine formation (semicarbazide–carbonyl reactions) to maximize nucleophilic amine activity . For post-synthesis stabilization, maintain pH 8–9 to avoid hydrolysis of the triethoxysilyl group . Note that semicarbazide formation in aqueous systems is pH-dependent, with minimal production below pH 8 and peak yields at pH 9–13 .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of semicarbazide derivatives across studies?

  • Methodology : Standardize assay conditions to isolate variables:

  • Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Compare IC50 values under consistent pH (7.4) and temperature (37°C). Discrepancies may arise from differences in derivative substituents (e.g., electron-withdrawing groups enhance anti-inflammatory activity) .

Q. What advanced analytical strategies differentiate endogenous vs. process-induced semicarbazide in biological matrices?

  • Methodology :

  • Isotope-Labeled UPLC–MS/MS : Spike samples with <sup>15</sup>N2-semicarbazide to quantify exogenous sources via isotope dilution .
  • Protein/Amino Acid Correlation Analysis : Measure arginine content in samples, as high arginine correlates with semicarbazide formation during hypochlorite treatment .

Q. What computational modeling approaches predict the coordination behavior of 4-(3-Triethoxysilylpropyl)Semicarbazide in metal complexes?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model ligand–metal (e.g., Cu<sup>II</sup>, Ni<sup>II</sup>) interactions. Focus on electron donation from semicarbazide’s NH and carbonyl groups .
  • Molecular Docking : Simulate binding to metalloenzyme active sites (e.g., urease) to predict inhibitory activity .

Q. How do variations in silane group orientation affect interfacial properties of 4-(3-Triethoxysilylpropyl)Semicarbazide in hybrid materials?

  • Methodology :

  • Contact Angle Measurements : Assess hydrophobicity of silane-functionalized surfaces. Vertical alignment of triethoxysilyl groups increases water resistance (θ > 100°) .
  • XPS Analysis : Quantify Si–O–Si crosslinking density (binding energy ~103 eV) to correlate with mechanical stability in nanocomposites .

Data Contradiction Analysis Framework

  • Case Example : Conflicting reports on semicarbazide’s antimicrobial efficacy .
    • Resolution : Re-evaluate minimum inhibitory concentrations (MICs) using standardized broth microdilution (CLSI guidelines). Cross-check with structural analogs (e.g., thiosemicarbazides) to identify substituent-specific trends .

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